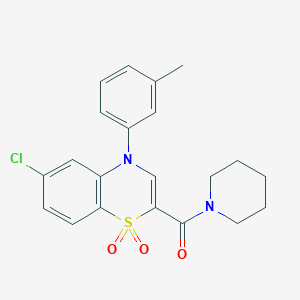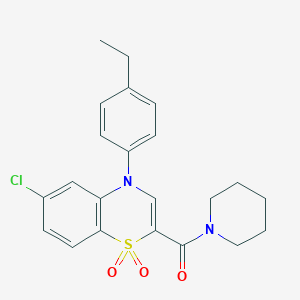![molecular formula C20H19N5O4 B6587064 N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1206990-84-2](/img/structure/B6587064.png)
N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.14370410 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound intercalates with DNA, which is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA’s normal functioning and prevent it from being correctly read or replicated, which can lead to cell death .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can disrupt the process of DNA replication, which is crucial for cell division and growth . This disruption can lead to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
In silico admet profiles have been generated for similar compounds . These profiles can provide valuable insights into the compound’s likely pharmacokinetic properties and their impact on its bioavailability.
Result of Action
The compound’s interaction with DNA can have several molecular and cellular effects. Most notably, it can lead to the death of cancer cells . This is because the disruption of DNA replication can prevent these cells from dividing and growing, leading to their death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect the compound’s metabolism and hence its efficacy . Additionally, factors such as pH and temperature can influence the compound’s stability .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12-5-4-6-14-18(12)21-11-24-19(14)23-25(20(24)27)10-17(26)22-13-7-8-15(28-2)16(9-13)29-3/h4-9,11H,10H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIOBKMAYIFQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(benzylsulfanyl)-7-chloro-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B6586981.png)
![N-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B6586992.png)
![N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide](/img/structure/B6586995.png)
![N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6586999.png)


![3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B6587026.png)
![3-(4-chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B6587033.png)
![methyl 4-[(3-fluorophenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B6587039.png)
![N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B6587056.png)
![ethyl 4-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate](/img/structure/B6587063.png)
![N-(5-chloro-2-methoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B6587076.png)
![N-(2-bromo-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B6587082.png)
![3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea](/img/structure/B6587084.png)
